2,4-Diamino-6-chloropteridine
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Overview
Description
6-Chloropteridine-2,4-diamine is a heterocyclic compound with the molecular formula C6H5ClN6 It is a derivative of pteridine, characterized by the presence of chlorine and amino groups at specific positions on the pteridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloropteridine-2,4-diamine typically involves the chlorination of pteridine derivatives. One common method starts with 2,4-diaminopteridine, which is chlorinated using phosphorus oxychloride (POCl3) under controlled conditions. The reaction is quenched with alcohol to ensure safety and to isolate the desired product .
Industrial Production Methods
Industrial production of 6-chloropteridine-2,4-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of efficient quenching and separation techniques ensures the recovery of high-purity 6-chloropteridine-2,4-diamine suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloropteridine-2,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while substitution reactions can produce various substituted pteridines .
Scientific Research Applications
6-Chloropteridine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-chloropteridine-2,4-diamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Diamino-6-chloropyridine: A similar compound with a pyridine ring instead of a pteridine ring.
6-Chloropyridine-2,3-diamine: Another related compound with a different ring structure but similar functional groups.
Uniqueness
6-Chloropteridine-2,4-diamine is unique due to its specific ring structure and the presence of both chlorine and amino groups at defined positions. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
6-chloropteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN6/c7-2-1-10-5-3(11-2)4(8)12-6(9)13-5/h1H,(H4,8,9,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYIEMDMJHKNBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345824 |
Source
|
Record name | 6-chloropteridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17714-06-6 |
Source
|
Record name | 6-chloropteridine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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